N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound features a hybrid structure combining a 3,4-dihydroquinoxaline-2,3-dione moiety linked via an ethyl chain to a 5-(furan-2-yl)-1H-pyrazole-3-carboxamide group. The pyrazole-carboxamide component, common in medicinal chemistry, may contribute to receptor binding via hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C18H15N5O4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c24-16(13-10-12(21-22-13)15-6-3-9-27-15)19-7-8-23-14-5-2-1-4-11(14)20-17(25)18(23)26/h1-6,9-10H,7-8H2,(H,19,24)(H,20,25)(H,21,22) |
InChI Key |
JIRKXJLEILHONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Four-Component One-Pot Synthesis
A mixture of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), methyl phenylglyoxylate (2.0 mmol), and malononitrile (2.0 mmol) in 50% ethanol undergoes ultrasonic irradiation (40°C, 20 minutes) with InCl₃ (20 mol%). This forms the pyrano[2,3-c]pyrazole intermediate, which is hydrolyzed to the pyrazole-3-carboxamide.
Functionalization with Furan-2-yl Group
The 5-position of the pyrazole is functionalized via Suzuki–Miyaura coupling using furan-2-ylboronic acid and Pd(PPh₃)₄ in dioxane/water (3:1) at 80°C.
Optimized Conditions for Pyrazole Formation
| Parameter | Value |
|---|---|
| Catalyst | InCl₃ (20 mol%) |
| Solvent | 50% EtOH |
| Temperature | 40°C |
| Ultrasonic Frequency | 25 kHz |
| Yield | 85–95% |
Coupling of Quinoxaline and Pyrazole Moieties
The ethylamine linker bridging the quinoxaline and pyrazole units is established via carboxamide bond formation.
-
Activation of Pyrazole-3-carboxylic Acid : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amide Coupling : Reaction with N-[2-(2,3-dioxoquinoxalin-1(2H)-yl)ethyl]amine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base (0°C to room temperature, 4 hours).
Critical Parameters for Amide Bond Formation
| Reagent | Equivalents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SOCl₂ | 1.2 | THF | 0°C → RT | 72% |
| Et₃N | 2.5 | THF | RT | - |
Purification and Characterization
The crude product is purified via recrystallization from 95% ethanol, yielding colorless crystals. Structural confirmation is achieved through:
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays signals for the furan protons (δ 7.6–6.4 ppm), pyrazole NH (δ 12.1 ppm), and quinoxaline dione carbonyls (δ 167.2 ppm in ¹³C NMR).
-
Mass Spectrometry : ESI–MS confirms the molecular ion peak at m/z 365.3 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 10 minutes) accelerates the pyrazole cyclization step, reducing reaction time by 50% compared to conventional heating.
Solvent-Free Conditions
A mechanochemical approach using ball milling (400 rpm, 30 minutes) achieves comparable yields (88%) without solvent, aligning with green chemistry principles.
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : The use of InCl₃ ensures regioselective formation of the 1,3,5-trisubstituted pyrazole.
-
Stability of Quinoxaline Dione : Storage under nitrogen at −20°C prevents oxidation of the dione moiety.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) demonstrate consistent yields (82%) using flow chemistry systems, highlighting potential for pharmaceutical production .
Chemical Reactions Analysis
Optimized Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Quinoxaline formation | Ethanol, reflux, 12 h | 78–85 | |
| Amide coupling | PyBOP, DIPEA, DMF, RT, 6 h | 65–72 | |
| Purification | Recrystallization (95% EtOH) | >95 purity |
Key Reactivity Patterns:
-
Quinoxaline-2,3-dione :
-
Pyrazole ring :
-
Furan substituent :
Example Reaction:
Quinoxaline Reduction :
Metal-Catalyzed Transformations
The compound interacts with transition metals, enabling catalytic modifications:
-
Palladium-mediated cross-coupling : Suzuki-Miyaura reactions at the furan C5 position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
-
Coordination complexes : Forms stable complexes with Ni(II) and Cd(II) ions via the pyrazole-carboxamide and quinoxaline carbonyl groups, as evidenced by X-ray crystallography .
Metal Complexation Data:
| Metal Ion | Ligand Binding Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Ni(II) | Pyrazole-N, Carboxamide-O | 8.2 ± 0.3 | Antifungal agents |
| Cd(II) | Quinoxaline-O, Furan-O | 7.9 ± 0.2 | Luminescent materials |
Bioconjugation and Pharmacological Modifications
-
Amide bond hydrolysis : Controlled cleavage using HCl/EtOH (1:1) regenerates the carboxylic acid and ethylenediamine components.
-
Targeted derivatization :
Degradation and Stability Studies
-
Photodegradation : UV irradiation (254 nm) in methanol leads to furan ring opening, forming maleic anhydride derivatives.
-
Thermal stability : Decomposes above 240°C (TGA data) with a half-life of 12 h at 150°C.
Scientific Research Applications
- Synthesis of Quinoline Derivative : Utilizing starting materials such as o-phenylenediamine and α,β-unsaturated carbonyl compounds.
- Formation of Pyrazole Ring : Via condensation reactions with suitable hydrazines.
- Final Coupling Reaction : Linking the furan moiety to the pyrazole framework.
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide exhibits significant biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds containing quinoxaline and pyrazole frameworks often demonstrate anticancer properties. Studies have shown that derivatives can inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens, showcasing its potential as an antibacterial or antifungal agent.
Enzyme Inhibition
The structural features of this compound suggest it may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar quinoxaline derivatives. The results indicated a significant reduction in tumor growth in vitro and in vivo models, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Activity
Research documented in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of related compounds showing potent antimicrobial effects against resistant strains of bacteria. The study emphasized structure-activity relationships that could guide future modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- Quinoxaline vs. Heterocyclic Replacements: The target compound’s quinoxaline-dione is distinct from analogs featuring pyridazinone () or benzoimidazole (). Quinoxaline-diones are redox-active and may enhance CNS permeability compared to pyridazinone or nitro groups .
- Furan vs. Thiophene/Other Substituents : The 5-(furan-2-yl) group in the target compound differs from thiophene () or nitro-substituted furans (). Furan’s oxygen atom may improve solubility over thiophene’s sulfur but reduce metabolic stability .
- Carboxamide Linkers: Ethyl linkers (target compound) vs.
Pharmacological and Functional Comparisons
Table 2: Reported Activities and Binding Profiles
Key Observations :
- Receptor Targeting: The target compound’s quinoxaline-dione may mimic WAY-161503’s interaction with serotonin receptors, whereas ’s pyrazole-carboxamides target neurotensin receptors (NTS1/NTS2) .
- Nitro Group Effects: Nitro-substituted analogs () exhibit trypanocidal or antiparasitic activity but may face toxicity concerns absent in the target compound .
- Heterocyclic Influence : Thiophene () and benzoimidazole () substituents enhance hydrophobic binding, while furan (target compound) balances solubility and polarity.
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the class of quinoxaline derivatives. Quinoxalines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4 |
| Molecular Weight | 358.36 g/mol |
| LogP | 1.5 |
| Polar Surface Area | 90.12 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Quinoxaline derivatives have been extensively studied for their antibacterial properties. In particular, compounds containing the quinoxaline moiety have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
A study investigating the antibacterial activity of various quinoxaline derivatives reported that modifications to the structure significantly influenced their potency. The presence of electron-withdrawing groups on the quinoxaline ring often enhanced antibacterial activity .
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound ID | Structure Feature | Gram-negative Activity (Zone of Inhibition) | Gram-positive Activity (Zone of Inhibition) |
|---|---|---|---|
| Compound A | 2-Methyl substitution | 20 mm | 18 mm |
| Compound B | Fluorine substitution | 22 mm | 19 mm |
| Compound C | No substitution | 15 mm | 16 mm |
Anticancer Activity
The anticancer potential of quinoxaline derivatives is another area of active research. Certain compounds have been identified as inhibitors of key pathways involved in tumor growth and metastasis. For example, studies have shown that quinoxaline derivatives can act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis .
Research indicates that this compound may exhibit similar properties due to its structural characteristics that allow it to interact with biological targets involved in cancer progression.
Table 2: Anticancer Activity Overview
| Compound ID | Targeted Pathway | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | VEGFR inhibition | 0.12 | Angiogenesis inhibition |
| Compound E | Apoptosis induction | 0.05 | Caspase activation |
Case Studies
Several case studies highlight the biological activity of quinoxaline derivatives:
- Antimicrobial Efficacy : A recent study evaluated a series of quinoxaline derivatives against a panel of bacterial strains and found that modifications to the furan ring enhanced antimicrobial activity significantly.
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of related compounds, demonstrating anxiolytic effects comparable to standard treatments at specific dosages .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide and related derivatives?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example:
- Alkylation : Use of K₂CO₃ in DMF with RCH₂Cl (alkylating agents) to functionalize the pyrazole core .
- Cross-coupling : Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reactions with aryl boronic acids in degassed DMF/H₂O mixtures to introduce aromatic substituents .
- Amide coupling : Reacting activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with amines under mild conditions (0–5°C in THF) to form carboxamide linkages .
Q. How are structural and purity characteristics of this compound validated in academic research?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluents) and HPLC for purity assessment .
- Melting point analysis : Consistency with literature values (e.g., 160–162°C for analogous pyrazole-carboxamides) .
Q. What are the hypothesized mechanisms of action for this compound in biological studies?
While direct mechanistic data for this compound is limited, structural analogs (e.g., pyrazole-based Lamellarin O derivatives) suggest:
- Kinase inhibition : Binding to ATP pockets via hydrophobic interactions with quinoxaline and furan moieties .
- DNA intercalation : Planar aromatic systems (e.g., dihydroquinoxaline) facilitating non-covalent DNA binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability .
- Scaffold hybridization : Combining quinoxaline-dione (antitumor pharmacophore) with furan-pyrazole (anti-inflammatory activity) for dual-target effects .
- Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) to modulate binding pocket interactions .
Q. What crystallographic data or computational models support the conformational analysis of this compound?
- X-ray crystallography : Analogous compounds (e.g., N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline) reveal planar pyrazole cores and intramolecular hydrogen bonding between carboxamide and quinoxaline oxygen .
- In silico docking : Molecular dynamics simulations using InChI-derived 3D structures (e.g., InChI=1S/C16H14F2N4O) predict binding affinities for kinase targets .
Q. How can solubility and bioavailability challenges be addressed during formulation?
- Prodrug strategies : Esterification of the carboxamide group (e.g., ethyl ester derivatives) to enhance lipophilicity .
- Co-solvent systems : Use of DMSO/PEG-400 mixtures for in vitro assays .
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles to improve aqueous dispersion .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?
- Reaction optimization : Screen bases (e.g., K₃PO₄ vs. K₂CO₃) and solvents (DMF vs. THF) to identify yield-limiting factors .
- Reproducibility protocols : Validate NMR spectra under standardized conditions (e.g., 400 MHz, CDCl₃/DMSO-d₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
